molecular formula C26H31N3O3S B11288071 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B11288071
M. Wt: 465.6 g/mol
InChI Key: SHGZWNLABKDQJN-UHFFFAOYSA-N
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Description

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole ring, a morpholine ring, and a phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and morpholine intermediates. The key steps include:

    Formation of the Indole Intermediate: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of the Morpholine Intermediate: The morpholine ring is synthesized by reacting diethylene glycol with ammonia or a primary amine in the presence of a catalyst.

    Coupling Reaction: The indole and morpholine intermediates are then coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the carbonyl carbon of the morpholine intermediate.

    Final Assembly: The phenylethyl group is introduced through a final substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE

Uniqueness

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H31N3O3S/c1-19-14-29(15-20(2)32-19)26(31)17-28-16-24(22-10-6-7-11-23(22)28)33-18-25(30)27-13-12-21-8-4-3-5-9-21/h3-11,16,19-20H,12-15,17-18H2,1-2H3,(H,27,30)

InChI Key

SHGZWNLABKDQJN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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